3-(4-n-Butylphenyl)-2-methyl-1-propene
Overview
Description
Synthesis Analysis
The synthesis of a series of β-tetra(phenylethynyl/4′-methoxyphenyl/4′-carboxymethylesterphenyl)-meso-tetra(4′-n-butylphenyl)porphyrins and their metal complexes has been reported. The process involves single-crystal XRD analysis which shows interesting structural and intermolecular interactions in the solid state, and electrochemical redox properties show an anodic shift in redox potentials relative to their corresponding MTPPs (metallotetraphenylporphyrins) .Scientific Research Applications
Electrochemical Synthesis and Applications
- Electrochemical synthesis of carboxylic acids: The electrochemical reductive coupling reactions between alkenes and CO2 in an undivided electrochemical cell can create compounds like 3-butenoic acid and 3-pentenoic acid from alkenes like propene and 1-butene (Bringmann & Dinjus, 2001).
Polymerization and Material Synthesis
- Polymerization of propene: Ultrarigid Indenyl-based Hafnocene Complexes are used for the highly isoselective polymerization of propene, resulting in high molecular weight isotactic polypropylene (Machat, Lanzinger, Pöthig, & Rieger, 2017).
Kinetic Studies and Chemical Reactions
- Rate measurements of reactions with atomic chlorine: Kinetic studies have been conducted on reactions of unsaturated alcohols with atomic chlorine, including compounds like 2-propene-1-ol (Rodríguez et al., 2007).
- Gas-phase reaction kinetics: The kinetics of the gas-phase reaction of some unsaturated alcohols, like 2-methyl-3-buten-2-ol, with nitrate radicals have been determined, providing insights into atmospheric chemistry processes (Noda, Nyman, & Langer, 2002).
Synthetic Chemistry and Applications
- Synthesis of phosphaallenes: Methods have been developed for synthesizing phosphaallenes from compounds like 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, providing new pathways in organic chemistry (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).
- Energy level alignment studies: Research into energy level alignment of materials like poly(3-hexylthiophene) shows the influence of conductive substrates and blend films, relevant in the field of materials science and engineering (Xu, Chen, Chen, Li, & Yang, 2009).
properties
IUPAC Name |
1-butyl-4-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10H,2,4-6,11H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCNUQNGAGEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641218 | |
Record name | 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Butylphenyl)-2-methyl-1-propene | |
CAS RN |
852336-30-2 | |
Record name | 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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